

Unraveling the Structure of Ioversol Hydrolysate-1: A Technical Guide

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Compound of Interest

Compound Name: Ioversol hydrolysate-1

Cat. No.: B033358

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Introduction

Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is essential for various radiographic imaging procedures.^[1] Like all pharmaceutical compounds, Ioversol is susceptible to degradation under certain conditions, leading to the formation of impurities that must be rigorously identified and controlled to ensure patient safety and product efficacy. One such key degradation product is **Ioversol Hydrolysate-1**, a compound formed through the hydrolysis of the parent drug molecule. This technical guide provides an in-depth exploration of the structure elucidation of **Ioversol Hydrolysate-1**, detailing the analytical methodologies employed and presenting key data in a structured format for clarity and comparative analysis.

Chemical Structure of Ioversol and its Hydrolysate-1

Ioversol Hydrolysate-1, also known as Ioversol N-1, is formed by the hydrolytic cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain of the Ioversol molecule.

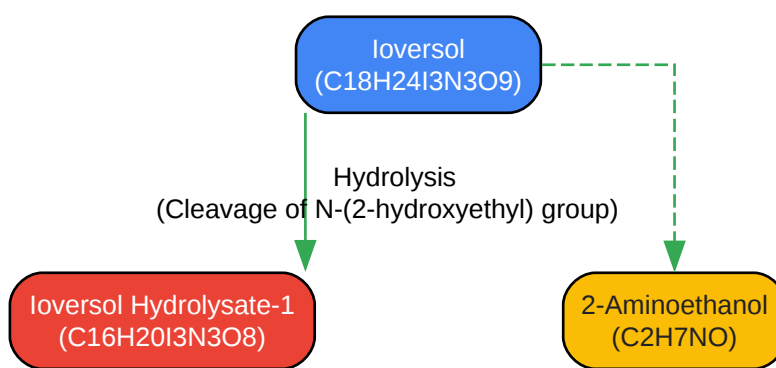
Ioversol: N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide

Ioversol Hydrolysate-1: N,N'-Bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide

- CAS Number: 77868-40-7
- Molecular Formula: C₁₆H₂₀I₃N₃O₈

Hydrolysis Pathway

The formation of **loversol Hydrolysate-1** is a result of the hydrolysis of an amide linkage in the side chain of the loversol molecule. This degradation is typically induced under forced degradation conditions, such as acidic or basic environments, to simulate potential degradation pathways and facilitate the development of stability-indicating analytical methods.

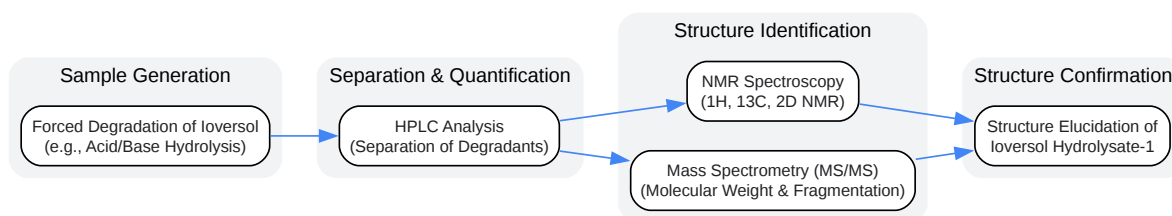


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Figure 1: loversol Hydrolysis Pathway to Hydrolysate-1.

Structure Elucidation: Experimental Workflow

The elucidation of the structure of **loversol Hydrolysate-1** involves a multi-step analytical workflow. This process begins with forced degradation of the loversol drug substance to generate the hydrolysate in sufficient quantities. The degradation mixture is then subjected to chromatographic separation, followed by spectroscopic analysis for structural identification.



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Figure 2: Experimental Workflow for Structure Elucidation.

Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of degradation products. Below are representative protocols for the key experiments involved in the structure elucidation of **Ioversol Hydrolysate-1**.

Forced Degradation Study

- Objective: To generate Ioversol degradation products, including **Ioversol Hydrolysate-1**.
- Protocol:
 - Acid Hydrolysis: Dissolve Ioversol in 0.1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 4-8 hours) at an elevated temperature (e.g., 80°C).
 - Base Hydrolysis: Dissolve Ioversol in 0.1 M sodium hydroxide. Reflux the solution under similar conditions as acid hydrolysis.
 - Neutralization: After the stress period, cool the solutions to room temperature and neutralize them with an appropriate acid or base.
 - Sample Preparation: Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.

High-Performance Liquid Chromatography (HPLC)

- Objective: To separate loversol from its degradation products and quantify their presence.
- Method: A stability-indicating HPLC method is essential for resolving the parent drug from all potential impurities.

Parameter	Specification
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate	Typically 1.0 mL/min.
Detection	UV spectrophotometry at a wavelength where loversol and its impurities absorb (e.g., 245 nm).
Column Temperature	Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Injection Volume	10-20 μ L.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the separated impurity to confirm its elemental composition and structure.
- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically employed.
- Protocol:
 - The eluent from the HPLC is directed into the mass spectrometer.
 - Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

- Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion.
- Tandem MS (MS/MS): The parent ion corresponding to **loversol Hydrolysate-1** is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.
- Protocol:
 - Isolation: The peak corresponding to **loversol Hydrolysate-1** is isolated from the HPLC eluent using preparative chromatography.
 - Sample Preparation: The isolated compound is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
 - Spectra Acquisition: A suite of NMR experiments is performed, including:
 - 1H NMR: To identify the number and types of protons.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analytical techniques used for the structure elucidation of **loversol Hydrolysate-1**. Note: The exact values can vary slightly based on instrumentation and experimental conditions.

Table 1: HPLC and Mass Spectrometry Data

Analyte	Expected Retention Time (min)	[M+H] ⁺ (m/z)	Molecular Formula
loversol	Varies (e.g., ~10.5)	808.9	C ₁₈ H ₂₄ I ₃ N ₃ O ₉
loversol Hydrolysate-1	Varies (earlier than loversol)	764.9	C ₁₆ H ₂₀ I ₃ N ₃ O ₈

Table 2: Key Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for **loversol Hydrolysate-1** (in DMSO-d₆)

This table presents hypothetical key shifts based on the known structure. Actual experimental data would be required for definitive assignment.

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Aromatic CH	~7.5 - 8.5	~90 - 150
N-CH ₂ (dihydroxypropyl)	~3.2 - 3.8	~45 - 55
CH(OH) (dihydroxypropyl)	~3.8 - 4.5	~65 - 75
CH ₂ OH (dihydroxypropyl)	~4.5 - 5.5	~60 - 70
NH (amide)	~8.0 - 9.5	-
CO-CH ₂ -OH	~4.0 - 4.5	~60 - 65
C=O (amide)	-	~165 - 175

Conclusion

The structural elucidation of **loversol Hydrolysate-1** is a systematic process that relies on the combined power of forced degradation studies, chromatographic separation, and spectroscopic analysis. By employing techniques such as HPLC, high-resolution mass spectrometry, and NMR spectroscopy, researchers and drug development professionals can confidently identify and characterize this and other potential impurities. This rigorous approach is fundamental to ensuring the quality, safety, and stability of loversol formulations.

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References

- 1. veeprho.com [veeprho.com]
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